molecular formula C29H39ClN8O8 B12301622 Xanthocycline CAS No. 13040-98-7

Xanthocycline

Cat. No.: B12301622
CAS No.: 13040-98-7
M. Wt: 663.1 g/mol
InChI Key: BTGFEDVEKZEFQK-SOQZIHGPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthocycline involves the condensation-cyclization reactions of 2-methylchromone-3-carboxylate with cyclohexanones . This reaction leads to the formation of the this compound skeleton. The process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: Xanthocycline undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the quinone structure within the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can convert the quinone to a hydroquinone, impacting the compound’s electron transport properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its therapeutic properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more reactive quinone derivatives, while reduction can produce hydroquinone derivatives with different biological activities.

Scientific Research Applications

Xanthocycline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

CAS No.

13040-98-7

Molecular Formula

C29H39ClN8O8

Molecular Weight

663.1 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-N-[[4-[N-(diaminomethylidene)carbamimidoyl]piperazin-1-yl]methyl]-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C29H38N8O8.ClH/c1-28(44)13-5-4-6-16(38)17(13)21(39)18-14(28)11-15-20(35(2)3)22(40)19(24(42)29(15,45)23(18)41)25(43)33-12-36-7-9-37(10-8-36)27(32)34-26(30)31;/h4-6,14-15,20,38-39,42,44-45H,7-12H2,1-3H3,(H,33,43)(H5,30,31,32,34);1H/t14-,15-,20-,28+,29-;/m0./s1

InChI Key

BTGFEDVEKZEFQK-SOQZIHGPSA-N

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O.Cl

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O.Cl

Origin of Product

United States

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